

"structure-activity relationship (SAR) studies of 9-azabicyclo[3.3.1]nonane analogs"

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Compound of Interest

Compound Name: *Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane*

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The 9-Azabicyclo[3.3.1]nonane Scaffold: A Privileged Motif in CNS Drug Discovery

A Comparative Guide to Structure-Activity Relationships Across Key Neurological Targets

The 9-azabicyclo[3.3.1]nonane, also known as granatane, represents a conformationally constrained bicyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid structure provides a unique three-dimensional arrangement of pharmacophoric features, making it an ideal template for the design of potent and selective ligands for various central nervous system (CNS) targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 9-azabicyclo[3.3.1]nonane analogs, offering insights into how subtle structural modifications influence their interaction with key neurological receptors, including opioid, nicotinic acetylcholine, and sigma receptors, as well as the dopamine transporter.

The Architectural Advantage of the 9-Azabicyclo[3.3.1]nonane Core

The 9-azabicyclo[3.3.1]nonane framework typically exists in a chair-chair conformation, which effectively orients substituents in well-defined spatial vectors. This conformational rigidity reduces the entropic penalty upon binding to a biological target, often leading to enhanced affinity and selectivity compared to more flexible acyclic or monocyclic analogs. The nitrogen at

the 9-position serves as a key interaction point, often protonated at physiological pH, allowing for crucial ionic interactions with receptor active sites.

Comparative SAR at Major CNS Targets

The versatility of the 9-azabicyclo[3.3.1]nonane scaffold is evident in its ability to be tailored to interact with a diverse range of CNS targets. The following sections compare the SAR of its analogs at opioid receptors, nicotinic acetylcholine receptors, sigma receptors, and the dopamine transporter, highlighting key structural modifications that govern potency and selectivity.

Opioid Receptor Ligands: A Tale of Mu and Kappa Selectivity

The 9-azabicyclo[3.3.1]nonane core has been successfully exploited to develop potent opioid receptor agonists.^{[1][2]} SAR studies have revealed that the nature and position of substituents on the bicyclic ring and the nitrogen atom are critical for achieving high affinity and selectivity for μ -opioid receptors (MOR) and κ -opioid receptors (KOR).

For instance, a series of N-3(9)-arylpropenyl-N-9(3)-propionyl-3,9-diazabicyclo[3.3.1]nonanes have been synthesized and evaluated for their opioid receptor affinity.^[1] These studies demonstrated that modifications of the arylalkenyl chain significantly impact μ -affinity. Several compounds in this series exhibited low nanomolar affinity for the MOR with negligible affinity for δ - and κ -receptors.^[1] Notably, the compound N-9-(3,3-diphenylprop-2-enyl)-N-3-propionyl-DBN displayed potent in vivo analgesic effects in mice, comparable to morphine.^[1]

In the pursuit of KOR selective ligands, heterocyclic bicyclo[3.3.1]nonan-9-one-like compounds have shown promise as potent agonists.^[2] Molecular modeling studies suggest that these compounds fit well with the structure of the prototypic κ -selective benzomorphan, ketazocine.^[2] The essential structural element for opioid activity in this series is proposed to be an aryl-propyl-amine feature distributed along the N7-C6-C5-C4-aryl bonds.^[2]

Table 1: Comparison of Opioid Receptor Affinity for Representative 9-Azabicyclo[3.3.1]nonane Analogs

Compound	Target Receptor	Affinity (K _i , nM)	Reference
N-9-(3,3-diphenylprop-2-enyl)-N-3-propionyl-DBN	μ-opioid	Low nanomolar	[1]
Dimethyl 7-methyl-2,4-di-2-pyridyl-3,7-diazabicyclo[3.3.1]nonan-9-one-1,5-dicarboxylate	κ-opioid	High affinity	[2]

Nicotinic Acetylcholine Receptor (nAChR) Modulators

The 9-azabicyclo[3.3.1]nonane scaffold has also been investigated for its potential to modulate nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological disorders.[3][4] Both 9-azabicyclo[3.3.1]non-2-ene and nonane derivatives have been explored as cholinergic ligands at nAChRs.[3] These compounds have shown potential therapeutic applications for disorders of the nervous system, including tobacco abuse.[3]

The SAR in this class of compounds is highly dependent on the substituents on both the bicyclic core and the nitrogen atom. The flexibility to introduce diverse functionalities allows for the fine-tuning of their interaction with different nAChR subtypes.

Sigma (σ) Receptor Ligands: Tuning Selectivity for σ₁ vs. σ₂

A series of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl carbamate analogs have been synthesized and evaluated for their affinity for σ₁ and σ₂ receptors.[5] These studies identified compounds with high affinity and selectivity for the σ₂ receptor over the σ₁ receptor.[5] The length of the N-substituent alkyl chain was found to be a critical determinant of σ₂ selectivity. Specifically, N-(9-(4-aminobutyl)-9-azabicyclo[3.3.1]nonan-3α-yl)-N'-(2-methoxy-5-methylphenyl)carbamate and its 6-aminohexyl analog demonstrated high affinity and selectivity for σ₂ receptors.[5] These selective ligands have been utilized to develop biotinylated and fluorescent probes for studying the σ₂ receptor.[5]

Table 2: Sigma Receptor Affinity for N-substituted 9-Azabicyclo[3.3.1]nonan-3 α -yl Carbamate Analogs

N-Substituent	σ 1 Ki (nM)	σ 2 Ki (nM)	Selectivity (σ 1/ σ 2)	Reference
4-aminobutyl	>1000	1.8	>555	[5]
6-aminohexyl	>1000	1.5	>667	[5]

Dopamine Transporter (DAT) Ligands: Insights from Cocaine Analogs

The 9-azabicyclo[3.3.1]nonane scaffold has been explored as a structural analog of cocaine to develop ligands for the dopamine transporter (DAT). A series of 9-methyl-3 β -phenyl-2-substituted-9-azabicyclo[3.3.1]nonane derivatives were synthesized and evaluated as cocaine-binding site ligands.[6][7] However, these analogs were found to be significantly less potent than cocaine, with Ki values in the micromolar range.[6][7] This suggests that the cocaine-binding site at the DAT is highly sensitive to structural modifications of the tropane ring system, particularly the C(6)-C(7) methylene bridge, which is absent in the 9-azabicyclo[3.3.1]nonane scaffold.[6][7]

Experimental Protocols

General Synthesis of the 9-Azabicyclo[3.3.1]nonane Core

A common route to the 9-azabicyclo[3.3.1]nonane core involves a Robinson-Schöpf type condensation. A detailed, multi-step synthesis is provided in Organic Syntheses.[8]

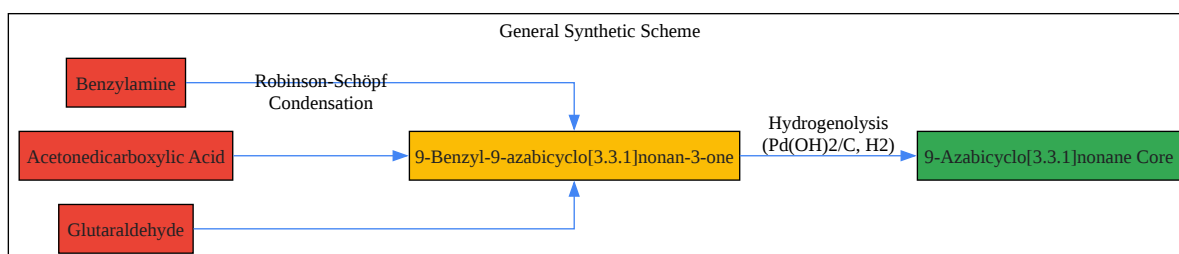
Step 1: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

- To a cooled (0-10 °C) mixture of water and benzylamine, add 18% sulfuric acid while maintaining the temperature below 8 °C.[8]
- Add glutaraldehyde followed by acetonedicarboxylic acid to the reaction mixture at <5 °C.[8]

- Add a 9% sodium acetate solution over 1.5 hours.[8]
- Age the reaction mixture at 5 °C for 20 hours and then at 25 °C for 20 hours.[8]
- Work-up involves extraction with an organic solvent, drying, and concentration to yield the product.[8]

Step 2: Debenzylation to 9-Azabicyclo[3.3.1]nonane

- A solution of the N-benzyl protected compound in isopropanol is mixed with Pd(OH)₂ on carbon in a hydrogenation reactor.[8]
- The reactor is pressurized with hydrogen at 50 psi and stirred at 50 °C for 48 hours.[8]
- The catalyst is filtered off, and the product is isolated after work-up.[8]



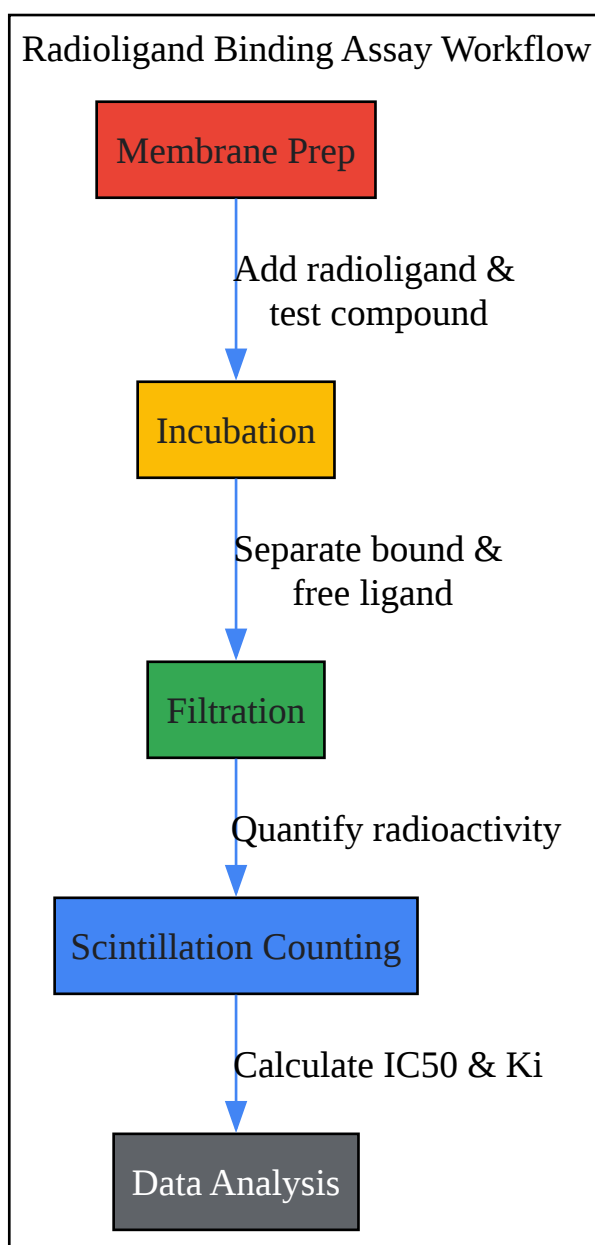
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Caption: General synthetic route to the 9-azabicyclo[3.3.1]nonane core.

Radioligand Binding Assay for Opioid Receptor Affinity

This protocol describes a standard method for determining the binding affinity of test compounds to opioid receptors using radiolabeled ligands.

- Membrane Preparation: Prepare crude membrane fractions from guinea pig brain tissue, which is a rich source of κ -opioid receptors.[\[2\]](#)
- Incubation: In a final volume of 1 ml, incubate the membrane preparation with a radiolabeled opioid ligand (e.g., $[3H]$ ethylketocyclazocine for KOR) and varying concentrations of the test compound.[\[2\]](#)
- Separation: After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.
- Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
- Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the K_i value using the Cheng-Prusoff equation.



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Caption: Workflow for a typical radioligand binding assay.

Conclusion

The 9-azabicyclo[3.3.1]nonane scaffold is a remarkably versatile platform for the design of CNS-active compounds. The rigid bicyclic structure allows for precise positioning of substituents, enabling the fine-tuning of interactions with diverse biological targets. SAR

studies have demonstrated that specific structural modifications can impart high affinity and selectivity for opioid, nicotinic acetylcholine, and sigma receptors. While its application as a dopamine transporter ligand has been less successful, the wealth of knowledge gained from SAR studies on this privileged scaffold continues to guide the development of novel therapeutics for a range of neurological and psychiatric disorders. The synthetic accessibility and the rich chemical space that can be explored around the 9-azabicyclo[3.3.1]nonane core ensure its continued relevance in modern medicinal chemistry.

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